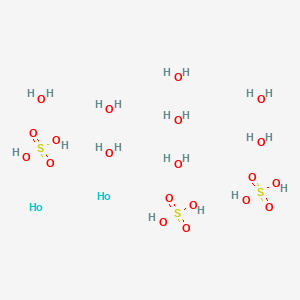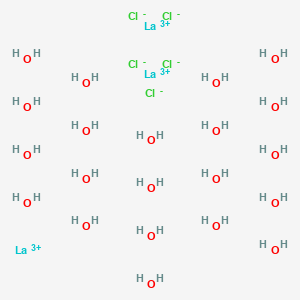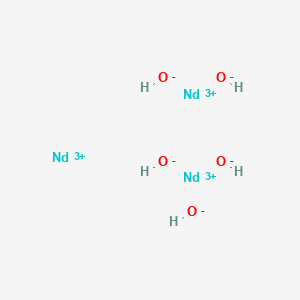![molecular formula C13H15F3N2O5S B8066605 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a chemically significant compound, finding extensive applications in various fields such as chemistry, biology, medicine, and industry. With its unique structural characteristics, it serves as a critical intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can be achieved through several methods. A common synthetic route involves the reaction of benzyloxycarbonyl chloride with 1-methyl-2,3-dihydro-1H-imidazole in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to yield the trifluoromethanesulfonate salt.
Typical Reaction Conditions:
Solvent: Dichloromethane or acetonitrile
Temperature: Ambient or slightly elevated (25-50°C)
Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the compound is typically produced in batch reactors, maintaining stringent control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo various chemical reactions, including:
Oxidation: Oxidation can lead to the formation of different imidazolium derivatives.
Reduction: Reduction reactions may yield imidazole derivatives.
Substitution: Nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, moderate temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: inert atmosphere, ambient temperature.
Substitution: Alkyl halides, aryl halides; conditions: polar aprotic solvents, moderate temperature.
Major Products Formed
Depending on the reaction pathway, major products include various substituted imidazolium salts, imidazole derivatives, and imidazole-based compounds with functional groups attached at different positions.
Scientific Research Applications
This compound has found diverse applications in scientific research due to its versatile chemistry:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Employed in the development of catalysts for various chemical reactions.
Biology
Serves as a ligand in the study of enzyme mechanisms.
Used in the synthesis of biologically active molecules with potential therapeutic applications.
Medicine
Investigated for its potential role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry
Applied in the formulation of specialty chemicals and materials.
Used in the production of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, nucleic acids, and receptor proteins.
Pathways Involved: Modulation of enzyme activity, interference with DNA replication, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-[(Benzyloxy)carbonyl]-1-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
1-Methyl-3-[(phenylmethoxy)carbonyl]imidazolium trifluoromethanesulfonate
Uniqueness
What sets 3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate apart is its stability, ease of synthesis, and versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
benzyl 3-methyl-2H-imidazole-1-carboxylate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWDBNNPIUSEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)



![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)

![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)

![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
